molecular formula C17H14F3N3O B6910584 N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide

N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B6910584
M. Wt: 333.31 g/mol
InChI Key: QQAVRROLAGXBKN-UHFFFAOYSA-N
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Description

N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Properties

IUPAC Name

N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-22(15(17(18,19)20)12-5-3-2-4-6-12)16(24)13-7-8-14-21-9-10-23(14)11-13/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVRROLAGXBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=CC=C1)C(F)(F)F)C(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the trifluoromethyl group and the phenylethyl moiety. The final step involves the methylation of the nitrogen atom.

    Preparation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Addition of Phenylethyl Moiety: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl halides.

    Methylation: The final step involves the methylation of the nitrogen atom using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique pharmacokinetic properties.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The phenylethyl moiety may facilitate binding to aromatic residues in target proteins, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide
  • N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-5-carboxamide
  • N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-7-carboxamide

Uniqueness

N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to the specific positioning of the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research.

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